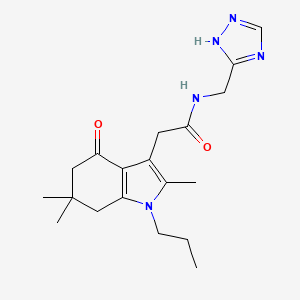![molecular formula C28H26N4O4 B5024939 2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5024939.png)
2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline, commonly known as ENQ, is a synthetic compound that belongs to the class of quinoline-based compounds. ENQ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
ENQ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. ENQ has been shown to have high affinity and selectivity for the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that plays a crucial role in the regulation of neurotransmitter release in the central and peripheral nervous systems. ENQ has been used as a tool compound to study the physiological and pharmacological properties of the 5-HT3 receptor, including its role in the modulation of synaptic transmission, learning, and memory.
Mécanisme D'action
ENQ acts as a selective antagonist of the 5-HT3 receptor, which means that it binds to the receptor and prevents the activation of the receptor by its endogenous ligands, such as serotonin. By blocking the activation of the 5-HT3 receptor, ENQ can modulate the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, in the central and peripheral nervous systems. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
ENQ has been shown to have a range of biochemical and physiological effects on the central and peripheral nervous systems. ENQ has been shown to modulate the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, by blocking the activation of the 5-HT3 receptor. This modulation of neurotransmitter release has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
ENQ has several advantages and limitations for lab experiments. One of the main advantages of ENQ is its high affinity and selectivity for the 5-HT3 receptor, which makes it a useful tool compound for studying the physiological and pharmacological properties of the receptor. However, one of the limitations of ENQ is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, ENQ has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of ENQ. One potential direction is the development of new analogs of ENQ with improved solubility and pharmacokinetic properties. Another potential direction is the use of ENQ in the development of new therapeutic agents for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the study of the physiological and pharmacological properties of the 5-HT3 receptor and its modulation by ENQ could lead to a better understanding of the role of this receptor in the regulation of neurotransmitter release and the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
ENQ can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-ethoxyaniline with 4-nitrobenzaldehyde to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the corresponding amine, which is subsequently reacted with 4-(4-chlorocarbonyl)piperazine to form the final product, ENQ.
Propriétés
IUPAC Name |
[2-(4-ethoxyphenyl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-2-36-23-13-7-20(8-14-23)27-19-25(24-5-3-4-6-26(24)29-27)28(33)31-17-15-30(16-18-31)21-9-11-22(12-10-21)32(34)35/h3-14,19H,2,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFZWUTXUFOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5024875.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)
![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)

![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5024946.png)

![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5024955.png)
